1-(2-Chlorophenyl)-6-methyl-1,6-dihydro-1,3,5-triazine-2,4-diamine
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Overview
Description
1-(2-Chlorophenyl)-6-methyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a methyl group attached to the triazine ring
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-6-methyl-1,6-dihydro-1,3,5-triazine-2,4-diamine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzonitrile with cyclopentylmagnesium bromide to form a ketone intermediate. This intermediate is then brominated using bromine to produce a bromoketone, which is subsequently reacted with methylamine to form the desired triazine compound .
In industrial settings, the production of this compound may involve the use of commercially available and safe materials, avoiding the use of toxic reagents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
1-(2-Chlorophenyl)-6-methyl-1,6-dihydro-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired products are obtained.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex triazine derivatives. It serves as a precursor in the development of new materials with unique properties.
Biology: In biological research, the compound is investigated for its potential as an antimicrobial and antiviral agent.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Industry: In industrial applications, the compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-6-methyl-1,6-dihydro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA and RNA, affecting cellular processes and exhibiting anticancer properties .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(2-Chlorophenyl)-6-methyl-1,6-dihydro-1,3,5-triazine-2,4-diamine stands out due to its unique chemical structure and properties. Similar compounds include:
1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: This compound shares the chlorophenyl group but differs in the heterocyclic ring structure and functional groups.
1-(2-Chlorophenyl)-2-methylamino-cyclohexan-1-one:
The uniqueness of this compound lies in its triazine ring, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62282-11-5 |
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Molecular Formula |
C10H12ClN5 |
Molecular Weight |
237.69 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-methyl-2H-1,3,5-triazine-4,6-diamine |
InChI |
InChI=1S/C10H12ClN5/c1-6-14-9(12)15-10(13)16(6)8-5-3-2-4-7(8)11/h2-6H,1H3,(H4,12,13,14,15) |
InChI Key |
YHWDOVQMBUHJOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1N=C(N=C(N1C2=CC=CC=C2Cl)N)N |
Origin of Product |
United States |
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